
Antitrypanosomal agent 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitrypanosomal agent 13 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and South America, causing significant morbidity and mortality. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antitrypanosomal agent 13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a quinoline moiety, which is then functionalized with various substituents to enhance its antitrypanosomal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Antitrypanosomal agent 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction is often used to introduce or modify functional groups on the quinoline ring.
Reduction: Employed to reduce nitro groups to amines, enhancing the compound’s biological activity.
Substitution: Commonly used to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions are derivatives of the original quinoline structure, each with varying degrees of antitrypanosomal activity. These derivatives are then screened for their efficacy and safety .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal agent 13 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to understand its effects on Trypanosoma species.
Medicine: Investigated for its potential as a therapeutic agent for trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting trypanosomal infections
Wirkmechanismus
The mechanism of action of antitrypanosomal agent 13 involves multiple pathways:
Molecular Targets: The compound targets enzymes critical for the survival of Trypanosoma, such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: It disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division in the parasite
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melarsoprol: An arsenic-based drug used for treating late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 13 stands out due to its lower toxicity and higher efficacy compared to existing treatments. Its unique quinoline-based structure allows for better targeting of trypanosomal enzymes, reducing the likelihood of resistance development .
Eigenschaften
Molekularformel |
C47H81N2NaO10S |
|---|---|
Molekulargewicht |
889.2 g/mol |
IUPAC-Name |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1 |
InChI-Schlüssel |
CVRKDSPQTJTKFR-ZZKKMBFOSA-M |
Isomerische SMILES |
CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+] |
Kanonische SMILES |
CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




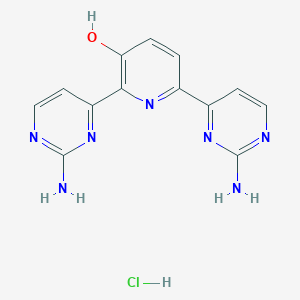
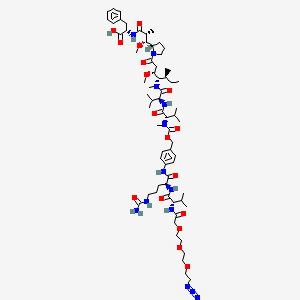
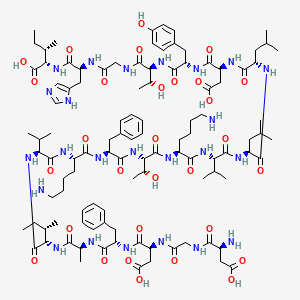
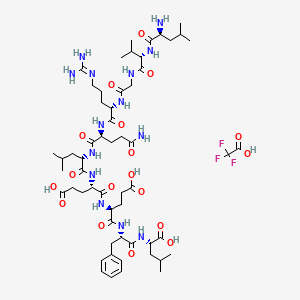
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

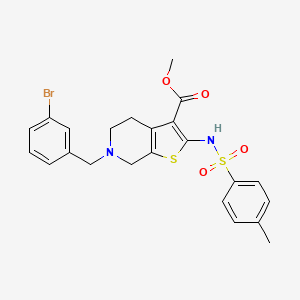
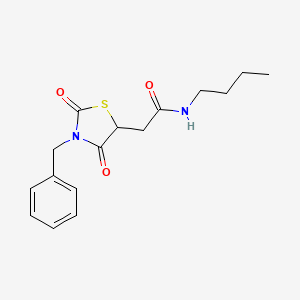
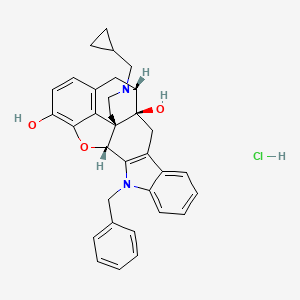
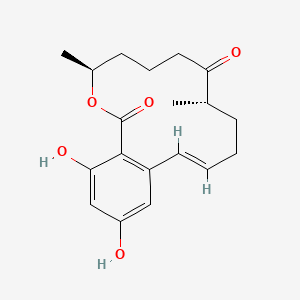
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
